4-Aminothiophene-2-carbonitrile as a Defined PRMT Inhibitor Intermediate: Documented in Patent WO2008104077
4-Aminothiophene-2-carbonitrile is explicitly identified as a key intermediate in the synthesis of protein arginine methyltransferase (PRMT) inhibitors, as disclosed in patent WO2008104077 [1]. This specific application is not shared by the 2-amino-3-carbonitrile or 3-amino-2-carbonitrile regioisomers, which are typically employed in different therapeutic areas such as kinase inhibition or anti-inflammatory applications . This documented role provides a direct, verifiable application pathway that distinguishes it from other thiophene carbonitrile building blocks.
| Evidence Dimension | Documented Use as Intermediate in Patent |
|---|---|
| Target Compound Data | Explicitly disclosed in WO2008104077 for PRMT inhibitor synthesis |
| Comparator Or Baseline | 2-Aminothiophene-3-carbonitrile regioisomers: typically used for kinase inhibitors (e.g., COX-2, 5-LOX) ; 4-Aminothiophene-3-carbonitrile: associated with antifungal agents |
| Quantified Difference | Qualitative distinction in documented therapeutic application pathway |
| Conditions | Patent literature and medicinal chemistry applications |
Why This Matters
This establishes a clear, documented use case for procurement, allowing researchers to align compound selection with specific target indication (PRMT) rather than relying on generic 'thiophene building block' utility.
- [1] 化工网 (Huagong98). (n.d.). 4-氨基噻吩-2-甲腈 (CAS 73781-74-5). Compound Information referencing WO2008104077. View Source
